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Compound Focus: PF-AKT400
Cat. No.: S548344

The table below summarizes the core characteristics of PF-AKT400:

Property Description

Chemical Name PF-AKT400 (Synonyms: AKT protein kinase inhibitor) [1]
Molecular Formula C20H22F2N60 [1] [2]

Molecular Weight 400.43 g/mol [1] [2]

CAS Number 1004990-28-6 [1] [2]

Mechanism of Action Broadly selective, potent, ATP-competitive Akt inhibitor [1]
Primary Target Akt (Protein Kinase B, PKB) [2]

This table presents the key quantitative biological and in vivo efficacy data for PF-AKT400:

Data

Parameter Value Description | Context
Category
In Vitro PKBa (Aktl) ICso 0.5nM Potent inhibition of the primary isoform [1].
Activity
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Data
Parameter Value Description | Context
Category
PKA Selectivity 450 nM Demonstrates ~900-fold selectivity for Aktl
(ICs0) over PKA[1].
Cellular ICso (U-87MG) 0.31 pM Inhibition of Aktl-mediated GSK3alpha
phosphorylation in human U87 cells [1].
Phospho-S6 Reduction 110 nM Estimated free concentration for phospho-S6
(ECso) reduction in cellular assays [1].
Akt Hyperphosphorylation 216 nM Estimated free concentration for Akt
(ECso) hyperphosphorylation [1].
In Vivo PC3 Xenograft (TGI) 75% Tumor Growth Inhibition at 100 mg/kg (b.i.d.,
Efficacy 10 days) [1].
Colo205 Xenograft (TGI) 60% Tumor Growth Inhibition at 150 mg/kg (b.i.d.,

10 days) [1].

PC3 Combo with 98% Superior efficacy in combination therapy (75
Rapamycin (TGI) mg/kg PF-AKT400 + 10 mg/kg Rapamycin)
[1].

Experimental Protocols

Based on the literature, here are methodologies relevant to the evaluation of PF-AKT400.

¢ Akt Kinase Inhibition Assay: The inhibitory effect on Akt kinase activity can be assessed using a
commercial kit like the EKS-400A (Enzo Life Sciences). Typically, compounds are tested at a set
concentration (e.g., 100 puM), and the residual kinase activity is measured. ICso values are determined
from dose-response curves [3].

e Cellular Target Engagement (ELISA): To measure a compound's effect on pathway signaling in
cells, you can use an ELISA. For example, after treating cells (like U-87MG) with the inhibitor for a
specified time (e.g., 1 hour), you can quantify the levels of phospho-GSK3a as a readout of Akt
activity inhibition [1].

¢ In Vivo Efficacy Studies (Xenograft Models)
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o Model Setup: Immunocompromised mice are implanted with human cancer cells (e.g., PC3
prostate carcinoma, Colo205 colorectal carcinoma) to form tumors [1].

o Dosing Regimen: The inhibitor (e.g., PF-AKT400) is typically administered orally, often twice
daily (b.i.d.), for a set duration (e.g., 10 days) [1].

o Efficacy Endpoint: Tumor Growth Inhibition (TGI) is calculated by comparing the tumor
volumes in the treated group versus the control group [1].

o Pharmacodynamic (PD) Analysis: Tumor and plasma samples are collected at various time
points post-dosing. Immunoblot analysis (Western blot) of tumor lysates can then be used to
evaluate biomarker modulation, such as reduction in phospho-S6 and hyperphosphorylation of
Akt [1].

Akt Sighaling Pathway and Inhibitor Discovery

PF-AKT400 functions within the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and
proliferation [4] [5]. The diagram below illustrates this pathway and the inhibitor's role.
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Diagram of the PI3K/Akt pathway and PF-AKT400 inhibition.

The discovery of modern Akt inhibitors like PF-AKT400 often involves sophisticated methods like
structure-based virtual screening [3]. This computational approach uses the 3D structure of the Akt kinase
to rapidly screen large chemical databases for potential hit compounds that fit well into the ATP-binding site.
Promising candidates are then selected for experimental validation in kinase inhibition and cellular

cytotoxicity assays [3]. The workflow is summarized below.
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Workflow for structure-based discovery of Akt inhibitors.
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Research Context and Further Development

¢ Place in Drug Discovery: PF-AKT400 was identified during the optimization of a pyrrolopyrimidine
series of inhibitors discovered via HTS and structure-based design [6] [7]. It represents an evolution
from earlier leads, offering significantly enhanced selectivity for Akt [1].

¢ Clinical Relatives: The development of Akt inhibitors has progressed significantly, with compounds
like Capivasertib (AZD5363) advancing to clinical use and FDA approval (2023) for certain breast
cancers, validating Akt as a therapeutic target [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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